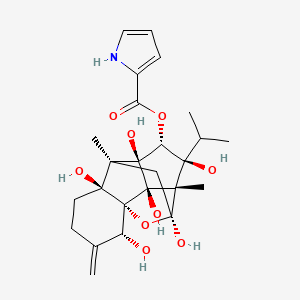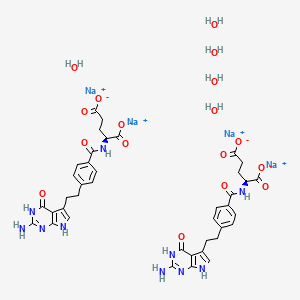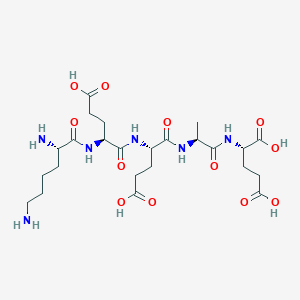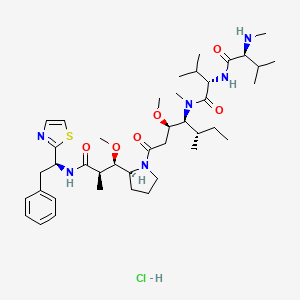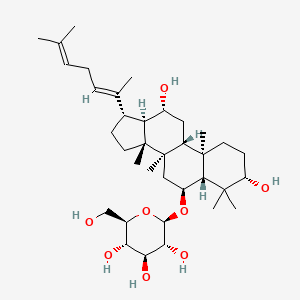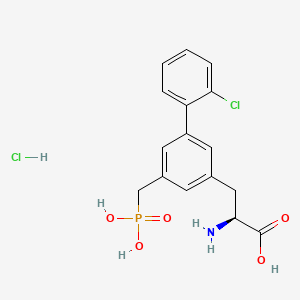
Febuxostat D9
Overview
Description
Febuxostat D9: is a deuterated form of Febuxostat, a non-purine selective inhibitor of xanthine oxidase. It is primarily used as an internal standard in the quantification of Febuxostat by gas chromatography or liquid chromatography-mass spectrometry.
Scientific Research Applications
Chemistry: : Febuxostat D9 is used as an internal standard in analytical chemistry for the quantification of Febuxostat. It helps in improving the accuracy and precision of analytical methods such as gas chromatography and liquid chromatography-mass spectrometry .
Biology: : In biological research, this compound is used to study the metabolism and pharmacokinetics of Febuxostat. It helps in understanding the absorption, distribution, metabolism, and excretion of the drug in biological systems .
Medicine: : this compound is used in clinical research to study the efficacy and safety of Febuxostat in the treatment of hyperuricemia and gout. It helps in monitoring the drug levels in patients and in optimizing the dosing regimens .
Industry: : In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for quality control and regulatory compliance. It ensures the consistency and reliability of the analytical results .
Mechanism of Action
Febuxostat D9, like Febuxostat, exerts its effects by selectively inhibiting xanthine oxidase, an enzyme responsible for the conversion of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting this enzyme, this compound reduces the production of uric acid, thereby lowering serum uric acid levels. The molecular targets of this compound include the molybdenum pterin center of xanthine oxidase, which is the active site of the enzyme .
Safety and Hazards
Future Directions
Febuxostat, the non-deuterated analog of Febuxostat D9, has shown potential in various therapeutic applications beyond gout, thanks to its anti-inflammatory properties . Future directions include personalized medicine, combination therapies, mechanistic insights, and ongoing long-term safety monitoring .
Biochemical Analysis
Biochemical Properties
Febuxostat D9, like Febuxostat, is an inhibitor of both the oxidized and reduced forms of xanthine oxidase . It inhibits bovine milk xanthine oxidase as well as mouse and rat liver xanthine oxidase/xanthine dehydrogenase . It is 10-30 times more potent than the hypoxanthine analog allopurinol .
Cellular Effects
This compound influences cell function by reducing the serum level of urate . This reduction in urate levels can alleviate the symptoms of gout, an inflammatory disease caused by the deposition of monosodium urate crystals in the joint space .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of xanthine oxidase, an enzyme involved in the production of uric acid . By inhibiting this enzyme, this compound reduces the production of uric acid, thereby reducing the symptoms of gout .
Temporal Effects in Laboratory Settings
The pharmacokinetic parameters of Febuxostat include an oral availability of about 85%, an apparent oral clearance (CL/ F) of 10.5 ± 3.4 L/h, and an apparent volume of distribution at steady state ( V ss / F) of 48 ± 23 L . The time course of plasma concentrations follows a two-compartment model .
Dosage Effects in Animal Models
Febuxostat decreases the serum level of urate in a potassium oxonate rat model of hyperuricemia (ED 50 = 1.5 mg/kg) . It reduces hepatic macrovesicular steatosis in mice fed a high-fat diet containing trans fatty acids when administered at a dose of 1 mg/kg per day .
Metabolic Pathways
This compound is extensively metabolised by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Febuxostat D9 involves the incorporation of deuterium atoms into the molecular structure of Febuxostat. The process typically starts with the preparation of deuterated intermediates, followed by their incorporation into the final product. The reaction conditions often involve the use of deuterated solvents and reagents to ensure the incorporation of deuterium atoms at specific positions in the molecule .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using deuterated starting materials and reagents. The process is optimized to achieve high yields and purity of the final product. The production process is carefully monitored to ensure the consistent incorporation of deuterium atoms and to minimize the presence of non-deuterated impurities .
Chemical Reactions Analysis
Types of Reactions: : Febuxostat D9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace specific functional groups in the molecule with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products: : The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield oxides, while reduction can produce reduced forms of the compound .
Comparison with Similar Compounds
Similar Compounds
Allopurinol: A purine analog that inhibits xanthine oxidase by mimicking the structure of hypoxanthine.
Topiroxostat: Another non-purine xanthine oxidase inhibitor with a similar mechanism of action to Febuxostat.
Uniqueness: : Febuxostat D9 is unique due to its deuterated structure, which provides advantages in analytical applications. The incorporation of deuterium atoms enhances the stability and accuracy of the compound as an internal standard. Compared to Allopurinol, this compound offers a more selective inhibition of xanthine oxidase and has a different pharmacokinetic profile .
Properties
IUPAC Name |
2-[3-cyano-4-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propoxy]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20/h4-6,9H,8H2,1-3H3,(H,19,20)/i1D3,2D3,8D2,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSJTQLCZDPROO-KIROAFHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])OC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)O)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678704 | |
| Record name | 2-(3-Cyano-4-{[2-(~2~H_3_)methyl(~2~H_6_)propyl]oxy}phenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246819-50-0 | |
| Record name | 2-(3-Cyano-4-{[2-(~2~H_3_)methyl(~2~H_6_)propyl]oxy}phenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What analytical techniques are commonly used to quantify Febuxostat and Febuxostat-d9 in biological samples?
A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique employed for quantifying both Febuxostat and Febuxostat-d9 in biological matrices, such as human plasma. [, , ] This method offers high sensitivity and selectivity, essential for accurately measuring drug concentrations during pharmacokinetic studies.
Q2: Why is Febuxostat-d9 preferred as an internal standard over other compounds in analyzing Febuxostat?
A: Febuxostat-d9, due to its structural similarity to Febuxostat, exhibits comparable chemical behavior during sample preparation and analysis. [, ] This similarity minimizes variability caused by matrix effects or ion suppression, leading to more accurate and reliable quantification of Febuxostat in biological samples.
Q3: Can you provide a specific example of how Febuxostat-d9 has been used in a pharmacokinetic study?
A: One study investigated the pharmacokinetics of Febuxostat tablets in Wistar rats using Febuxostat-d9 as the internal standard. [] By measuring Febuxostat concentrations in plasma samples collected at various time points, researchers determined key pharmacokinetic parameters such as Tmax, Cmax, T1/2, and AUC0-∞. This data helps understand the absorption, distribution, metabolism, and excretion profile of Febuxostat in this animal model.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


